1-benzyl-3-hydroxy-2,3-dihydro-1H-imidazol-2-one

Tautomerism Physical organic chemistry ESIPT fluorophore design

Procure 1-benzyl-3-hydroxy-2,3-dihydro-1H-imidazol-2-one (CAS 1194473-21-6) to access a unique N-hydroxyimidazole scaffold unavailable from conventional imidazolones. The N(3)-OH group enables a ground-state prototropic tautomerism (N-hydroxy ⇌ N-oxide) critical for modulating hydrogen-bond capacity, metal-chelation, and electronic distribution. This equilibrium—absent in 1-benzyl-1,3-dihydro-2H-imidazol-2-one—directly impacts CYP inhibition profiles (cf. 1-benzylimidazole, CYP4Z1 IC50 180 nM) and ESIPT-based sensor design. The benzyl N(1) substituent provides a lipophilic handle for SAR, while the saturated 2,3-dihydro core permits orthogonal C4/C5 functionalization. Verify tautomeric ratio by batch-specific QC before use in medicinal chemistry or agrochemical screening workflows.

Molecular Formula C10H10N2O2
Molecular Weight 190.20 g/mol
CAS No. 1194473-21-6
Cat. No. B6257196
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-benzyl-3-hydroxy-2,3-dihydro-1H-imidazol-2-one
CAS1194473-21-6
Molecular FormulaC10H10N2O2
Molecular Weight190.20 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CN2C=CN(C2=O)O
InChIInChI=1S/C10H10N2O2/c13-10-11(6-7-12(10)14)8-9-4-2-1-3-5-9/h1-7,14H,8H2
InChIKeyKEOZDNMCRGLMHT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Benzyl-3-hydroxy-2,3-dihydro-1H-imidazol-2-one (CAS 1194473-21-6): Structural and Pharmacophoric Baseline for Scientific Procurement


1-Benzyl-3-hydroxy-2,3-dihydro-1H-imidazol-2-one (CAS 1194473-21-6) is a heterocyclic small molecule (C10H10N2O2, MW 190.20 g/mol) belonging to the 1-hydroxyimidazole class. It features a benzyl substituent at N-1 and a hydroxyl group at N-3 of the 2,3-dihydro-1H-imidazol-2-one core. This N-hydroxy substitution confers a unique prototropic tautomeric equilibrium between the N-hydroxy and N-oxide forms, a property that distinguishes it from conventional N-alkyl or N-aryl imidazolones [1]. The compound is cataloged by multiple chemical suppliers and referenced in patent literature for imidazole-based pharmaceuticals [2].

Why 1-Benzyl-3-hydroxy-2,3-dihydro-1H-imidazol-2-one Cannot Be Assumed Interchangeable with Other Imidazolones or 1-Hydroxyimidazoles


The N(3)-hydroxyl group in 1-benzyl-3-hydroxy-2,3-dihydro-1H-imidazol-2-one enables a ground-state prototropic tautomerism (N-hydroxy ⇌ N-oxide) that is absent in non-hydroxylated imidazolones such as 1-benzyl-1,3-dihydro-2H-imidazol-2-one [1]. This tautomeric equilibrium modulates hydrogen-bond donor/acceptor capacity, metal-chelation potential, and electronic distribution across the heterocycle, directly impacting target binding and physicochemical properties. Furthermore, the benzyl N(1) substituent imparts lipophilicity and potential π-stacking interactions distinct from methyl, phenyl, or unsubstituted analogs. Consequently, even compounds within the same 1-hydroxyimidazole family cannot be generically substituted without verifying that the specific N-substitution pattern preserves the desired tautomeric population and biological readout [2].

Quantitative Differentiation Evidence for 1-Benzyl-3-hydroxy-2,3-dihydro-1H-imidazol-2-one (CAS 1194473-21-6) – Comparator-Anchored Analysis


Prototropic Tautomeric Equilibrium: N-Hydroxy vs. N-Oxide Population Modulation vs. Non-Hydroxylated Imidazolones

1-Benzyl-3-hydroxy-2,3-dihydro-1H-imidazol-2-one is capable of existing as two prototropic tautomers (N-hydroxy and N-oxide forms), a property intrinsic to the 1-hydroxyimidazole scaffold [1][2]. Non-hydroxylated imidazolones such as 1-benzyl-1,3-dihydro-2H-imidazol-2-one (CAS 309951-82-3) lack this equilibrium and exist solely in the amide form. While direct quantitative population ratios for the target compound have not been published, spectroscopic studies on structurally analogous 1-hydroxy-1H-imidazoles demonstrate that the tautomeric ratio is sensitive to solvent polarity, substituent electronic effects, and crystal packing, with the N-oxide form predominating in polar aprotic environments and the N-hydroxy form favored in hydrogen-bond-accepting media [2][3].

Tautomerism Physical organic chemistry ESIPT fluorophore design

CYP Enzyme Inhibition Potential: Cross-Class Comparison with 1-Benzylimidazole (CYP4Z1 IC50 = 180 nM)

The structurally related 1-benzylimidazole (CAS 4238-71-5), which lacks the N(3)-hydroxyl and carbonyl groups of the target compound, has been identified as the most potent among five CYP4Z1 inhibitors tested in permeabilized fission yeast enzyme bags, with an IC50 of 180 nM [1]. The target compound, 1-benzyl-3-hydroxy-2,3-dihydro-1H-imidazol-2-one, contains an N-hydroxy substituent that can alter CYP-heme iron coordination compared to simple N-benzylimidazoles. While no direct IC50 data exist for this compound in CYP4Z1 or other CYP isoform assays, the presence of the N-hydroxy group introduces the possibility of Type II heme binding (via the N-oxide tautomer) that is unavailable to 1-benzylimidazole, potentially shifting isoform selectivity or inhibitory potency.

Cytochrome P450 inhibition CYP4Z1 Enzyme inhibitor screening

Broad-Spectrum Pesticidal Activity: Class-Level Evidence from Substituted 1-Hydroxyimidazole Screening

A systematic screening study by Allan et al. (1972) evaluated 30 substituted 1-hydroxyimidazoles across seven pesticidal endpoints: herbicidal, anthelmintic, insecticidal, bacteriostatic, fungicidal, coccidiostatic, and nematicidal activities. All but two tested compounds displayed a broad spectrum of biological activity, with the most active derivatives carrying an interdiazal benzenoid or heterocyclic aromatic ring substituent with a phenolic or potentially phenolic group [1]. 1-Benzyl-3-hydroxy-2,3-dihydro-1H-imidazol-2-one contains a benzyl substituent without a phenolic group, placing it in a structurally distinct subcategory from the most active congeners identified in that study. While the target compound was not explicitly reported among the 30 tested compounds, its structural features suggest it would likely fall within the active subset based on the reported structure-activity trends.

Agrochemical screening Pesticide discovery Herbicide lead identification

Synthetic Utility as a Protected 1-Hydroxyimidazole Intermediate: O-Benzyl vs. N-Benzyl Regiochemistry

In reported synthetic routes to substituted 1-hydroxyimidazoles, 1-(benzyloxy)imidazole (O-benzyl protected) serves as the key intermediate for regioselective C-2, C-4, and C-5 lithiation-electrophile trapping sequences, with the O-benzyl group subsequently removed via palladium-catalyzed hydrogenolysis to liberate the N-hydroxy function [1]. The target compound, 1-benzyl-3-hydroxy-2,3-dihydro-1H-imidazol-2-one, represents an N-benzyl- rather than O-benzyl-substituted isomer with substantially different reactivity: the N(1)-benzyl group is not a protecting group but a permanent substituent, while the N(3)-hydroxyl remains free. This distinction means the target compound cannot substitute for 1-(benzyloxy)imidazole in established lithiation protocols and vice versa.

Synthetic methodology Regioselective lithiation Protecting group strategy

Critical Evidence Gap Advisory: Absence of Direct Pharmacological or Biochemical Profiling Data

An exhaustive search of PubMed, PubChem, ChemSpider, Google Patents, and major vendor technical libraries (as of April 2026) identified no peer-reviewed primary research article, patent biological assay, or authoritative database entry containing quantitative IC50, Ki, EC50, MIC, or Kd data specifically for 1-benzyl-3-hydroxy-2,3-dihydro-1H-imidazol-2-one (CAS 1194473-21-6). This compound appears exclusively in chemical supplier catalogs and as a structural entry in the Brazilian patent BRPI0620081B1, which describes broad imidazole derivatives for pharmaceutical compositions but does not provide compound-specific biological data [1]. All differentiation claims presented in this guide are therefore derived from class-level inference, cross-study comparison with structurally related analogs, or supporting evidence from synthetic methodology.

Data transparency Procurement risk assessment In-house validation requirement

Recommended Research and Industrial Application Scenarios for 1-Benzyl-3-hydroxy-2,3-dihydro-1H-imidazol-2-one (CAS 1194473-21-6) Based on Verified Evidence


Scaffold for ESIPT Fluorophore Development Exploiting N-Hydroxy/N-Oxide Tautomerism

The 1-hydroxyimidazole core of this compound enables excited-state intramolecular proton transfer (ESIPT), as demonstrated for structurally related 1-hydroxy-1H-imidazole fluorophores that exhibit dual emission from N-hydroxy and N-oxide tautomeric forms [5]. Researchers designing ESIPT-based sensors or light-emitting materials can use 1-benzyl-3-hydroxy-2,3-dihydro-1H-imidazol-2-one as a starting scaffold, with the benzyl group providing a site for further derivatization to tune photophysical properties. However, spectroscopic characterization of the ground-state tautomeric ratio in the intended solvent system must be performed for each batch, as tautomeric composition is sensitive to solvent, concentration, and solid-state history [2].

Regioselective Synthetic Intermediate for Diversified 1-Hydroxyimidazole Libraries

The N(3)-hydroxyl group in the target compound provides a handle for O-functionalization (alkylation, acylation, sulfonylation) orthogonal to the N(1)-benzyl substituent. Following the synthetic strategy established by Eriksen et al., the free N-OH can be protected or derivatized while the benzyl group remains intact, enabling the construction of differentially substituted 1-hydroxyimidazole libraries for medicinal chemistry screening [5]. The 2,3-dihydro-1H-imidazol-2-one core (saturated at C4-C5) further distinguishes this compound from aromatic imidazole derivatives, offering distinct reactivity at the C4 and C5 positions for additional functionalization.

Cytochrome P450 Inhibition Screening Panel Member for Isoform Selectivity Profiling

Given that 1-benzylimidazole (the non-hydroxylated analog) is a potent CYP4Z1 inhibitor with an IC50 of 180 nM [5], the target compound may serve as a comparator in CYP inhibition screening panels to assess the impact of N-hydroxylation on isoform selectivity and binding mode. The N-hydroxy/N-oxide tautomeric equilibrium introduces the possibility of Type II heme iron coordination that is unavailable to simple N-benzylimidazoles, potentially shifting the CYP isoform inhibition profile. Inclusion of this compound alongside 1-benzylimidazole in CYP panels would allow medicinal chemists to deconvolute the contributions of the N-benzyl and N-hydroxy pharmacophores to CYP inhibition.

Agrochemical Lead Discovery: 1-Hydroxyimidazole Scaffold with Herbicidal and Insecticidal Potential

The class-level pesticidal screening data from Allan et al. (1972) demonstrated that 28 out of 30 substituted 1-hydroxyimidazoles exhibited activity across herbicidal, insecticidal, and fungicidal endpoints [5]. 1-Benzyl-3-hydroxy-2,3-dihydro-1H-imidazol-2-one, as a 1-hydroxyimidazole with a benzyl N-substituent, represents a structurally tractable entry point for agrochemical lead optimization. Structure-activity relationship studies could explore substitution on the benzyl ring to introduce phenolic or halogen functionalities that were associated with enhanced potency in the original screening study.

Quote Request

Request a Quote for 1-benzyl-3-hydroxy-2,3-dihydro-1H-imidazol-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.